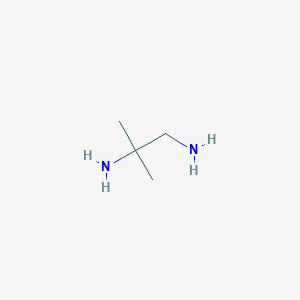

1,2-Diamino-2-methylpropane

Description

Properties

IUPAC Name |

2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCJOXGBLDJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230896 | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-93-8 | |

| Record name | 1,2-Diamino-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 811-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Diamino-2-methylpropane from 2-methyl-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details potential synthetic pathways for the conversion of 2-methyl-1,2-propanediol to the versatile diamine, 1,2-diamino-2-methylpropane. Due to the limited direct conversion methodologies in published literature, this document focuses on multi-step synthetic routes involving key intermediates. The protocols provided are based on established chemical transformations and may require optimization for this specific substrate.

Executive Summary

The synthesis of this compound, a valuable building block in pharmaceutical and polymer sciences, from 2-methyl-1,2-propanediol is not a straightforward, single-step conversion. This guide outlines three plausible multi-step synthetic routes, each proceeding through a distinct intermediate: a dichloride, a ditosylate, or an epoxide. Each pathway presents its own set of advantages and challenges in terms of reaction conditions, yields, and safety considerations. The successful synthesis of the target diamine hinges on the effective transformation of the diol's hydroxyl groups into more reactive leaving groups, followed by nucleophilic substitution with an amine source, typically ammonia (B1221849).

Introduction

This compound is a vicinal diamine with applications as a chelating agent, a monomer in polymer synthesis, and an intermediate in the preparation of biologically active compounds.[1][2] Its precursor, 2-methyl-1,2-propanediol, is a readily available diol. The conversion of this diol to the corresponding diamine requires the strategic replacement of two hydroxyl groups with amino functionalities. This guide explores three such strategies, providing theoretical frameworks and adapted experimental protocols for researchers.

Proposed Synthetic Pathways

The conversion of 2-methyl-1,2-propanediol to this compound can be envisioned through three primary multi-step pathways. Each route begins with the activation of the hydroxyl groups of the starting diol.

Figure 1: Proposed synthetic routes from 2-methyl-1,2-propanediol to this compound.

Route 1: Dichlorination Followed by Amination

This route involves the conversion of the diol to the corresponding dichloride, followed by nucleophilic substitution with ammonia.

Step 1: Synthesis of 1,2-Dichloro-2-methylpropane

The hydroxyl groups of the diol can be replaced by chlorine atoms using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).

Experimental Protocol (Adapted):

-

Materials: 2-methyl-1,2-propanediol, thionyl chloride (SOCl₂), pyridine (B92270) (optional), dichloromethane (B109758) (DCM), sodium bicarbonate solution, anhydrous magnesium sulfate (B86663), rotary evaporator, distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,2-propanediol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (2.2 eq.) dropwise to the stirred solution. Pyridine (2.2 eq.) can be added as a scavenger for the HCl gas produced.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the mixture and carefully pour it over crushed ice.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 1,2-dichloro-2-methylpropane.

-

| Parameter | Value | Reference |

| Boiling Point of Product | 106.5 °C | [3] |

| Density of Product | 1.093 g/cm³ at 20 °C | [3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | Peaks corresponding to the structure | [4][5][6] |

| IR Spectrum | Characteristic C-Cl stretching frequencies | [7][8] |

| Mass Spectrum | Molecular ion peak and fragmentation pattern | [8] |

Step 2: Synthesis of this compound from 1,2-Dichloro-2-methylpropane

The dichloride intermediate can be converted to the diamine by reaction with ammonia in a sealed vessel at elevated temperature and pressure.

Experimental Protocol (Adapted):

-

Materials: 1,2-Dichloro-2-methylpropane, aqueous ammonia (concentrated), ethanol (B145695), a high-pressure autoclave.

-

Procedure:

-

Place 1,2-dichloro-2-methylpropane (1.0 eq.), concentrated aqueous ammonia (a large excess, e.g., 10-20 eq.), and ethanol (as a co-solvent) into a high-pressure autoclave.

-

Seal the autoclave and heat the mixture to 100-150 °C for 12-24 hours. The pressure will increase due to the vapor pressure of ammonia and the solvent.

-

After cooling the autoclave to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess water under reduced pressure.

-

Make the remaining aqueous solution strongly basic with NaOH to liberate the free diamine.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate or potassium hydroxide (B78521) pellets, filter, and remove the solvent under reduced pressure.

-

Purify the crude diamine by distillation under reduced pressure.

-

| Parameter | Value | Reference |

| Yield | Moderate | General knowledge of amination of alkyl halides. |

Route 2: Ditosylation Followed by Amination

This pathway involves converting the hydroxyl groups into better leaving groups, tosylates, which are then displaced by ammonia.

Step 1: Synthesis of 2-methyl-1,2-propanediol ditosylate

The diol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Experimental Protocol (Adapted):

-

Materials: 2-methyl-1,2-propanediol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), hydrochloric acid (1 M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-methyl-1,2-propanediol (1.0 eq.) in an excess of pyridine or a mixture of dichloromethane and a base like triethylamine (B128534) at 0 °C.[9]

-

Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, maintaining the temperature at 0 °C.[9]

-

Stir the reaction mixture at 0 °C for 4-6 hours and then allow it to warm to room temperature overnight.[9]

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

-

The product can be purified by recrystallization or column chromatography.

-

| Parameter | Value | Reference |

| Yield | Good to high | [10] |

Step 2: Synthesis of this compound from 2-methyl-1,2-propanediol ditosylate

The ditosylate is then reacted with ammonia to displace the tosylate groups.

Experimental Protocol (Adapted):

-

Materials: 2-methyl-1,2-propanediol ditosylate, concentrated aqueous ammonia or a solution of ammonia in methanol (B129727), a sealed tube or autoclave.

-

Procedure:

-

Dissolve the ditosylate (1.0 eq.) in a solution of ammonia in methanol or concentrated aqueous ammonia in a sealed tube or a small autoclave.

-

Heat the mixture to 80-120 °C for 24-48 hours.

-

After cooling, carefully open the vessel and remove the solvent and excess ammonia under reduced pressure.

-

Treat the residue with aqueous NaOH to liberate the free diamine.

-

Extract the product with an organic solvent, dry the organic phase, and purify by distillation as described in Route 1, Step 2.

-

| Parameter | Value | Reference |

| Yield | Moderate | General knowledge of amination of tosylates. |

Route 3: Epoxidation and Subsequent Ring-Opening Amination

This route involves the formation of an epoxide from the diol, followed by a ring-opening reaction with ammonia. This would likely proceed through the formation of a mono-tosylate of the primary alcohol, followed by intramolecular cyclization to the epoxide.

Step 1: Synthesis of 2,2-Dimethyl-oxirane

This step would likely involve selective tosylation of the primary hydroxyl group of 2-methyl-1,2-propanediol, followed by base-induced intramolecular cyclization.

Experimental Protocol (Proposed):

-

Materials: 2-methyl-1,2-propanediol, p-toluenesulfonyl chloride, pyridine, sodium hydroxide, diethyl ether.

-

Procedure:

-

selectively tosylate the primary alcohol of 2-methyl-1,2-propanediol by reacting it with one equivalent of p-toluenesulfonyl chloride in pyridine at low temperature.

-

After isolation of the mono-tosylate, treat it with a strong base such as sodium hydroxide in a suitable solvent to induce intramolecular Williamson ether synthesis, forming the epoxide.

-

The volatile epoxide could be purified by distillation.

-

| Parameter | Value | Reference |

| Boiling Point of Epoxide | ~50-52 °C |

Step 2: Synthesis of this compound

The epoxide ring is opened with ammonia. This reaction typically attacks the less sterically hindered carbon, which in the case of 2,2-dimethyl-oxirane would be the primary carbon, to form 1-amino-2-methyl-2-propanol. A subsequent step would be required to convert the tertiary alcohol to an amine, which is a challenging transformation. A more direct, though less common, approach would be a high-pressure, high-temperature reaction with ammonia that might lead to the diamine, though the formation of the amino alcohol is more probable.

Experimental Protocol for Amino Alcohol (Adapted):

-

Materials: 2,2-Dimethyl-oxirane, concentrated aqueous ammonia, ethanol.

-

Procedure:

-

Cool a solution of 2,2-dimethyl-oxirane (1.0 eq.) in ethanol in a sealed vessel.

-

Add a large excess of cold, concentrated aqueous ammonia.

-

Seal the vessel and allow it to stand at room temperature for several days or heat gently (e.g., 40-50 °C) for 24 hours.

-

After the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

-

Purify the resulting 1-amino-2-methyl-2-propanol by distillation.

-

| Parameter | Value | Reference |

| Yield | Good | [11] |

Note: The conversion of the resulting 1-amino-2-methyl-2-propanol to the target this compound would require further synthetic steps, such as conversion of the tertiary alcohol to a leaving group followed by amination, which is often difficult and prone to elimination reactions. A direct catalytic amination of the amino alcohol is a more modern approach but requires specific catalysts and conditions.

Experimental Workflows

Figure 2: Workflow for the synthesis of this compound via the dichloride intermediate.

Figure 3: Workflow for the synthesis of this compound via the ditosylate intermediate.

Conclusion

The synthesis of this compound from 2-methyl-1,2-propanediol is a multi-step process that requires the activation of the diol's hydroxyl groups. The most viable pathways proceed through either a dichloride or a ditosylate intermediate, followed by amination with ammonia under pressure. The epoxide route is less direct for obtaining the diamine, as it preferentially yields an amino alcohol. The choice of route will depend on the available reagents, equipment, and the desired scale of the synthesis. All proposed routes require careful optimization and safety precautions, particularly when working with corrosive reagents and high-pressure reactions. Further research into direct catalytic amination of diols may provide a more efficient and atom-economical approach in the future.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,2-DICHLOROISOBUTANE(594-37-6) 1H NMR [m.chemicalbook.com]

- 7. 1,2-Dichloro-2-methylpropane | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. jchemlett.com [jchemlett.com]

- 11. ursa.cat [ursa.cat]

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Diamino-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Diamino-2-methylpropane, a vicinal diamine with applications in pharmaceuticals, polymers, and chemical synthesis.[1][2] This document details experimental protocols, presents quantitative data in structured tables, and visualizes key workflows.

Compound Identification and Properties

This compound, also known as 2-methyl-1,2-propanediamine, is a colorless to light yellow liquid with a characteristic amine-like odor.[2] Its structure features two primary amine groups on adjacent carbons in a branched propane (B168953) backbone, making it a valuable building block for complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 811-93-8 | [2] |

| Molecular Formula | C4H12N2 | [2] |

| Molecular Weight | 88.15 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 52 °C @ 16 mmHg | [4] |

| Density | 0.85 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.441 (lit.) | [1] |

| Flash Point | 23 °C | [4] |

| pKa1 | 6.178 (+2) at 25°C | [2][4] |

| pKa2 | 9.420 (+1) at 25°C | [2][4] |

| Solubility | Soluble in water. Slightly soluble in Chloroform, Ethyl Acetate. | [2][4] |

Synthesis of this compound

The primary industrial synthesis method for this compound is the catalytic amination of 2-amino-2-methyl-1-propanol (B13486).[5] Reductive amination routes are also employed.[2]

Catalytic Amination of 2-amino-2-methyl-1-propanol

This process involves the reaction of 2-amino-2-methyl-1-propanol with liquid ammonia (B1221849) in the presence of a catalyst and hydrogen gas at elevated temperature and pressure.[5]

Experimental Protocol:

A detailed experimental protocol is described in patent CN103626664B.[5] The general steps are as follows:

-

Charging the Reactor: A high-pressure autoclave is charged with 2-amino-2-methyl-1-propanol and a catalyst. The catalyst, such as Raney Ni or a supported Ni or Co catalyst, is typically used in an amount of 2% to 10% of the mass of the 2-amino-2-methyl-1-propanol.[5]

-

Inerting the System: The air in the autoclave is replaced with hydrogen, and then the reactor is evacuated.[5]

-

Reaction: Liquid ammonia and hydrogen are introduced into the autoclave. The molar ratio of liquid ammonia to 2-amino-2-methyl-1-propanol is typically between 1.5 and 6.[5] The reactor is pressurized with hydrogen to an initial pressure of 2.0 to 3.0 MPa.[5] The reaction mixture is then heated to a temperature between 160 °C and 220 °C and maintained for 6 to 15 hours.[5]

-

Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature. The catalyst is removed by filtration. The resulting reaction solution is then purified by rectification to obtain this compound.[5]

Table 2: Example of Reaction Parameters and Yield for Catalytic Amination

| Parameter | Value | Reference |

| Starting Material | 95g of 2-amino-2-methyl-1-propanol | [5] |

| Catalyst | 2.9g of Raney Ni | [5] |

| Liquid Ammonia | 45g | [5] |

| Initial Hydrogen Pressure | 3 MPa | [5] |

| Reaction Temperature | 205 °C | [5] |

| Reaction Time | 12 hours | [5] |

| Conversion Efficiency | 57.5% | [5] |

| Selectivity | 80.8% | [5] |

Workflow for Catalytic Amination Synthesis:

Caption: Workflow for the synthesis of this compound via catalytic amination.

Characterization of this compound

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A patent (CN103626664B) describes the ¹H NMR spectrum, indicating signals for the two methyl groups, the two sets of non-equivalent protons of the methylene (B1212753) group, and the protons of the two amino groups.[5] Detailed chemical shifts and coupling constants can be found in spectral databases.[6]

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the different carbon atoms in the molecule. Spectral data is available in chemical databases for further analysis.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands for N-H stretching of the primary amine groups and C-H stretching of the alkyl groups.[5] The NIST WebBook provides a reference IR spectrum for this compound.[8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3353, 3286 | N-H stretching (primary amine) | [5] |

| 2963, 2931, 2870 | C-H stretching (alkyl) | [5] |

| 1597 | N-H bending (scissoring) | [5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of amino and alkyl groups. Detailed mass spectral data can be found in specialized databases.[9]

Workflow for Characterization:

Caption: General workflow for the characterization of this compound.

Purification

For high-purity applications, this compound can be further purified. A common laboratory-scale method involves drying the diamine over sodium for two days, followed by distillation from sodium under reduced pressure.[1][4]

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds.[2] Its two primary amine groups allow for the construction of complex molecular architectures with potential biological activity.[2] For instance, it is a reactant used in the preparation of neocryptolepine (B1663133) analogs which have shown antimalarial activity.[1][4]

Safety and Handling

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[3] It is also air-sensitive.[3] Therefore, it should be stored under an inert atmosphere in a cool, dark, and well-ventilated place.[3][4] When handling, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[2] It is incompatible with oxidizing agents and acids.[3]

References

- 1. This compound | 811-93-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

- 6. This compound(811-93-8) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(811-93-8) 13C NMR [m.chemicalbook.com]

- 8. 2-Methyl-1,2-propanediamine [webbook.nist.gov]

- 9. This compound(811-93-8) MS spectrum [chemicalbook.com]

In-Depth Technical Guide to the Purification of 1,2-Diamino-2-methylpropane by Distillation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 1,2-Diamino-2-methylpropane, a critical building block in pharmaceutical and polymer sciences, with a specific focus on distillation techniques. This document outlines the physical properties of the compound, potential impurities arising from its synthesis, and a detailed protocol for its purification by vacuum fractional distillation.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 811-93-8 | [1] |

| Molecular Formula | C₄H₁₂N₂ | [2] |

| Molecular Weight | 88.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 52 °C at 16 mmHg | [2] |

| Melting Point | 120-121 °C | [2] |

| Density | 0.85 g/cm³ | [2] |

Potential Impurities in Synthesis

The most common industrial synthesis of this compound involves the reductive amination of 2-amino-2-methyl-1-propanol.[3] This process, while efficient, can lead to the formation of several byproducts that must be removed to achieve high purity. The primary impurities of concern are:

-

Unreacted Starting Material: 2-amino-2-methyl-1-propanol.

-

Side-Reaction Products: While specific byproducts for this exact reaction are not extensively detailed in readily available literature, analogous reductive amination reactions can produce secondary and tertiary amines, as well as products from self-condensation of intermediates.[4] Given the selectivity of the reaction over a Raney Nickel catalyst is reported to be around 88.3%, the presence of other structurally similar amines is highly probable.[5]

The separation of these impurities is critical, as their presence can interfere with subsequent reactions and compromise the quality of the final product.

Experimental Protocol: Purification by Vacuum Fractional Distillation

Due to its relatively high boiling point at atmospheric pressure and potential for thermal degradation, vacuum fractional distillation is the recommended method for purifying this compound. The following protocol is a best-practice guide based on established principles of distillation and the known properties of the compound.

1. Pre-Distillation Drying:

Prior to distillation, it is crucial to remove any water from the crude this compound. A common and effective method involves drying over metallic sodium.[6]

-

Procedure: Add small, freshly cut pieces of sodium metal to the crude diamine in a round-bottom flask. The amount of sodium will depend on the estimated water content. Allow the mixture to stand for at least 48 hours under an inert atmosphere (e.g., nitrogen or argon). The disappearance of the metallic luster on the sodium indicates it has reacted with water.

2. Distillation Apparatus Setup:

Assemble a vacuum fractional distillation apparatus as depicted in the workflow diagram below.

-

Key Components:

-

A round-bottom flask of appropriate size.

-

A Vigreux or packed distillation column (e.g., with Raschig rings or metal sponge packing) to provide a sufficient number of theoretical plates for efficient separation.

-

A distillation head with a thermometer.

-

A condenser.

-

A receiving flask (a "cow" type receiver is recommended to allow for the collection of different fractions without breaking the vacuum).

-

A vacuum source (vacuum pump or water aspirator) and a manometer to monitor the pressure.

-

A cold trap to protect the vacuum pump.

-

3. Distillation Procedure:

-

Charging the Flask: Carefully decant the dried this compound from the sodium into the distillation flask. Add a magnetic stir bar for smooth boiling.

-

System Evacuation: Ensure all joints are well-sealed with vacuum grease. Slowly and carefully evacuate the system to the desired pressure, ideally around 16 mmHg.[2]

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection:

-

Forerun: Collect the initial, lower-boiling fraction. This will likely contain any residual volatile impurities.

-

Main Fraction: Once the vapor temperature stabilizes at the boiling point of this compound at the established pressure (approximately 52 °C at 16 mmHg), switch to a clean receiving flask to collect the purified product.[2]

-

Residue: Stop the distillation before the flask runs dry to prevent the concentration and potential decomposition of higher-boiling impurities.

-

-

Shutdown: Allow the apparatus to cool completely before slowly reintroducing air into the system.

Visualization of the Purification Process

Experimental Workflow for Distillation

Caption: A step-by-step workflow for the purification of this compound.

Principle of Separation by Distillation

Caption: The principle of separating components based on their different boiling points under vacuum.

Expected Purity and Yield

While the exact yield will depend on the purity of the starting material and the efficiency of the distillation, a properly executed vacuum fractional distillation should yield this compound with a purity exceeding 99%. The summary of expected outcomes is presented below.

| Parameter | Expected Outcome |

| Purity of Main Fraction | > 99% |

| Recovery Yield | Dependent on initial purity, typically 70-90% |

| Forerun Composition | Volatile organic impurities |

| Residue Composition | Unreacted 2-amino-2-methyl-1-propanol, higher molecular weight byproducts |

This guide provides a robust framework for the purification of this compound. Researchers should always perform a small-scale trial distillation to optimize conditions for their specific crude material before proceeding to a larger scale. Adherence to safety protocols, particularly when working with sodium metal and under vacuum, is paramount.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methylpropane-1,2-diamine | 811-93-8 [sigmaaldrich.com]

- 3. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 811-93-8 [chemicalbook.com]

An In-depth Technical Guide to 1,2-Diamino-2-methylpropane: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of 1,2-Diamino-2-methylpropane. The information is curated for professionals in research and drug development who are interested in the utility of this diamine as a building block in medicinal chemistry and materials science.

Chemical Properties and Structure

This compound, also known as 2-methyl-1,2-propanediamine, is a vicinal diamine featuring two primary amine groups on a branched propane (B168953) backbone.[1] This structure allows for its use as a bidentate ligand in coordination chemistry and as a versatile monomer in polymer synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylpropane-1,2-diamine | [2] |

| CAS Number | 811-93-8 | [3] |

| Molecular Formula | C₄H₁₂N₂ | [3] |

| Molecular Weight | 88.15 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 52 °C at 16 mmHg | [4] |

| Melting Point | 120-121 °C | |

| Density | 0.85 g/cm³ | |

| Refractive Index | 1.441 (at 20 °C) | [5] |

| Solubility | Soluble in water, chloroform, and ethyl acetate (B1210297) (slightly) | [3] |

| pKa₁ | 6.178 (+2) at 25 °C | [3] |

| pKa₂ | 9.420 (+1) at 25 °C | [3] |

Structural Information

The structural identifiers for this compound are provided in the table below.

| Identifier | Value | Reference(s) |

| SMILES | CC(C)(CN)N | [6] |

| InChI | InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | [6] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of this compound.

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available, specific shifts depend on solvent. | [6] |

| ¹³C NMR | Spectral data is available for this compound. | [6] |

| Mass Spectrum | Data available, fragmentation pattern can be analyzed. | |

| IR Spectrum | Available through the NIST WebBook. | [2] |

Experimental Protocols

Synthesis via Catalytic Amination

A documented method for the synthesis of this compound involves the catalytic amination of 2-amino-2-methyl-1-propanol (B13486).[7]

Reaction: (CH₃)₂C(NH₂)CH₂OH + NH₃ --[Catalyst, H₂]--> (CH₃)₂C(NH₂)CH₂NH₂ + H₂O

Detailed Protocol:

-

Reactor Setup: A high-pressure autoclave is charged with 2-amino-2-methyl-1-propanol and a suitable catalyst (e.g., Raney Nickel or a Cobalt-based catalyst), with the catalyst loading being 2-10% of the starting material's weight.[7]

-

Inerting the System: The autoclave is sealed and the internal atmosphere is replaced with hydrogen gas, followed by vacuuming to remove any residual air.[7]

-

Introduction of Reactants: Liquid ammonia (B1221849) is introduced into the autoclave, with a molar ratio of ammonia to 2-amino-2-methyl-1-propanol ranging from 1.5 to 6. Hydrogen gas is then introduced to an initial pressure of 2.0-3.0 MPa.[7]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 160 °C and 220 °C and stirred for 6 to 15 hours.[7]

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature. The catalyst is removed by filtration.

-

Purification: The resulting reaction solution is subjected to rectification to obtain purified this compound.[7]

Caption: Workflow for the synthesis of this compound.

Purification by Vacuum Distillation

A common method for the purification of this compound is drying followed by vacuum distillation.[5]

Detailed Protocol:

-

Drying: The crude this compound is dried over metallic sodium for approximately 48 hours to remove any residual water.

-

Apparatus Setup: A vacuum distillation apparatus is assembled. It is crucial to ensure all glassware is free of cracks and that all joints are properly greased to maintain a good vacuum. A stir bar should be used for smooth boiling.[8]

-

Distillation: The dried diamine is transferred to the distillation flask. The system is evacuated, and then the flask is gently heated. The fraction boiling at approximately 52 °C under a pressure of 16 mmHg is collected as the purified product.[4]

Biological Significance and Signaling Pathways

While this compound itself is primarily a chemical intermediate, its structural motif is of significant interest in drug development, particularly in the synthesis of biologically active compounds.

Role in Antimalarial Agents: Neocryptolepine (B1663133) Analogs

This compound can be used as a side-chain component in the synthesis of neocryptolepine analogs. Neocryptolepine is a natural product with known antimalarial and cytotoxic activities.[9] The introduction of diamine-containing side chains can modulate the pharmacological properties of the parent compound.

The proposed mechanism of action for some antimalarial and anticancer agents, including neocryptolepine derivatives, involves the inhibition of topoisomerase II and intercalation into DNA.[9]

Caption: Simplified mechanism of action for neocryptolepine analogs.

Downstream Signaling Cascades

The inhibition of topoisomerase II can trigger several downstream signaling pathways, leading to cellular responses such as apoptosis and cell cycle arrest. One such pathway that has been implicated is the PI3K/AKT/mTOR signaling cascade.[10][11]

The inhibition of Topoisomerase II can lead to the activation of stress-activated protein kinases like JNK-1 and can influence the expression of proteins involved in apoptosis, such as the Fas ligand.[1] Furthermore, the DNA damage resulting from topoisomerase II inhibition activates the DNA damage response (DDR) pathway, which can lead to G2 phase cell cycle arrest through the action of kinases like ATM and ATR.[12]

Caption: Key signaling pathways affected by Topoisomerase II inhibition.

Safety and Handling

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents and acids.[13]

References

- 1. Cytotoxic signalling by inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,2-propanediamine [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 811-93-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 811-93-8 [chemicalbook.com]

- 6. This compound(811-93-8) 13C NMR spectrum [chemicalbook.com]

- 7. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Neocryptolepine: A Promising Indoloisoquinoline Alkaloid with Interesting Biological Activity. Evaluation of the Drug and its Most Relevant Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives – ScienceOpen [scienceopen.com]

- 11. Design, Synthesis and Biological Evaluation of Neocryptolepine Derivatives as Potential Anti-Gastric Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physical Properties of 1,2-Diamino-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Diamino-2-methylpropane (CAS No. 811-93-8), a vicinal diamine with applications in chemical synthesis. The information is presented to support research, development, and drug discovery activities where this compound may be utilized as a building block or intermediate.

Core Physical and Chemical Properties

This compound, also known as 2-methyl-1,2-propanediamine, is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by the presence of two primary amine groups on adjacent carbons, one of which is a tertiary carbon. This structural arrangement influences its physical properties and reactivity. The compound is air-sensitive and should be stored under an inert atmosphere.[2]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Units |

| Molecular Formula | C₄H₁₂N₂ | |

| Molecular Weight | 88.15 | g/mol |

| Boiling Point | 52 (at 16 mmHg) | °C |

| 59 (at 20 Torr) | °C | |

| Melting Point | 120 to 121 | °C |

| Density | 0.85 | g/cm³ |

| Flash Point | 23 | °C |

| Refractive Index | 1.44 | (at 20°C) |

| pKa₁ | 6.178 (+2) | (at 25°C) |

| pKa₂ | 9.420 (+1) | (at 25°C) |

Note: The reported melting point of 120-121°C appears to be an outlier or potentially refers to a derivative, as the compound is described as a liquid at room temperature. It is crucial to consult the specific safety data sheet (SDS) from the supplier for the most accurate information.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following are general and widely accepted methodologies for determining the key physical constants of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is often employed.

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Gravimetric Method)

The density of a liquid is its mass per unit volume. A straightforward gravimetric method can be used for its determination.

-

Mass of Empty Container: An empty, dry container (e.g., a pycnometer or a graduated cylinder) is accurately weighed.

-

Volume of Liquid: A known volume of the liquid is carefully transferred into the container.

-

Mass of Container with Liquid: The container with the liquid is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property of a substance.

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Experimental Workflow: Purification of this compound

A documented method for the purification of this compound involves drying followed by distillation under reduced pressure.[3] This workflow is crucial for obtaining a high-purity sample for sensitive applications.

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to 1,2-Diamino-2-methylpropane (CAS 811-93-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane, also known as 2-methyl-1,2-propanediamine, is a sterically hindered aliphatic diamine with the CAS number 811-93-8.[1] Its unique structure, featuring two primary amino groups on adjacent carbons with a geminal dimethyl group, imparts specific reactivity and properties that make it a valuable building block in various chemical applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, spectroscopic data, safety and handling protocols, and key applications, particularly in pharmaceutical synthesis and polymer chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[2][3][4] It is soluble in water and polar organic solvents. The presence of two primary amine groups allows it to act as a bidentate ligand, forming stable chelate complexes with various transition metals.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂N₂ | [5][6] |

| Molecular Weight | 88.15 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Boiling Point | 52 °C at 16 mmHg | |

| Melting Point | 120-121 °C | |

| Density | 0.85 g/cm³ | [5] |

| Refractive Index (n20/D) | 1.44 | [5] |

| Flash Point | 23 °C | |

| Purity (typical) | >97.0% (GC) | [7] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source(s) |

| ¹H NMR | Spectral data available. | [2][8] |

| ¹³C NMR | Spectral data available. | [9] |

| Mass Spectrometry (MS) | Spectral data available. | [10] |

| Infrared (IR) Spectroscopy | Spectral data available. | [4] |

Note: Specific chemical shifts (ppm), peak wavenumbers (cm⁻¹), and mass-to-charge ratios (m/z) can be accessed through the Spectral Database for Organic Compounds (SDBS) and other chemical data repositories.[7][9]

Experimental Protocols

Synthesis

Several synthetic routes for this compound have been reported. Below are protocols based on patent literature.

This method involves the catalytic amination of 2-amino-2-methyl-1-propanol (B13486).

-

Reaction Scheme:

Synthesis from 2-Amino-2-methyl-1-propanol. -

Experimental Protocol:

-

Charge a high-pressure autoclave with 2-amino-2-methyl-1-propanol and a suitable catalyst (e.g., Raney Nickel).

-

Replace the air in the autoclave with hydrogen gas and then evacuate the vessel.

-

Introduce liquid ammonia (B1221849) and hydrogen gas into the autoclave.

-

Heat the reaction mixture to a temperature between 160-220 °C and maintain for 6-15 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the resulting solution by rectification to obtain this compound.

-

This route involves a Hofmann rearrangement of 3-amino-3-methylbutanamide (B3109476).

-

Reaction Scheme:

Synthesis from 3-Amino-3-methylbutanamide. -

Experimental Protocol:

-

In a reactor, prepare a solution of sodium hydroxide (B78521) in water and cool it to 0-2 °C.

-

Slowly add bromine to the cooled sodium hydroxide solution while maintaining the temperature. Stir for 30 minutes.

-

Add 3-amino-3-methylbutanamide to the reaction mixture and continue stirring at the same temperature for 2 hours.

-

Slowly warm the reaction mixture to room temperature and stir for 1 hour.

-

Heat the mixture to 70-72 °C and maintain for 2 hours.

-

Cool the reaction to room temperature and add additional sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product is obtained by collecting the fraction boiling at 113-115 °C.[11]

-

Purification

A general method for the purification of this compound involves drying and distillation.

-

Experimental Protocol:

-

Dry the crude this compound over sodium for 48 hours.

-

Distill the dried diamine from sodium under reduced pressure.

-

Applications

Pharmaceutical Synthesis: Intermediate for Anagliptin

This compound is a key intermediate in the synthesis of Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

-

Synthetic Workflow:

Workflow for Anagliptin Synthesis. -

Experimental Protocol (General Overview):

-

Condensation: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is reacted with this compound in a suitable solvent such as tetrahydrofuran, often in the presence of a coupling agent like 1,1'-carbonyldiimidazole.

-

Coupling: The resulting intermediate, N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, is then coupled with 1-(2-chloroacetyl)-2S-pyrrolidine carbonitrile in a solvent like dichloromethane, typically in the presence of a base such as diisopropylamine.

-

Isolation: The final product, Anagliptin, is then isolated and purified.

-

Polymer Chemistry

This compound serves as a crosslinking agent in the production of various polymers.[3] Its two primary amine groups can react with functional groups on polymer chains, such as epoxy or acyl halide groups, to form a three-dimensional network structure. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. For instance, it can be used as a curing agent for epoxy resins, where the amine hydrogens react with the epoxide rings to form a rigid thermoset material.[12]

-

Logical Relationship in Epoxy Curing:

Role in Epoxy Resin Curing.

Safety and Handling

This compound is a flammable and corrosive substance that requires careful handling.

Table 3: Safety Information for this compound

| Hazard | Description |

| GHS Pictograms | Flame, Corrosive |

| Signal Word | Danger |

| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Store in a cool, dark, and well-ventilated place under an inert atmosphere as the substance is air sensitive.[13] It is incompatible with strong oxidizing agents and acids.

Suppliers

This compound is available from various chemical suppliers, typically with a purity of 97% or higher. Some of the suppliers include TCI, Alfa Aesar, and Sigma-Aldrich.[5][7]

Conclusion

This compound (CAS 811-93-8) is a versatile diamine with significant applications in both the pharmaceutical and polymer industries. Its unique structural features make it a valuable precursor for complex molecules like Anagliptin and an effective crosslinking agent. Proper handling and storage are essential due to its flammable and corrosive nature. This guide provides a foundational understanding for researchers and professionals working with this compound. For detailed, lot-specific information, always refer to the supplier's safety data sheet and certificate of analysis.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Methyl-1,2-propanediamine [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 811-93-8 | TCI Deutschland GmbH [tcichemicals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. This compound(811-93-8) MS spectrum [chemicalbook.com]

- 11. A new preparation method of anegliptin intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. threebond.co.jp [threebond.co.jp]

- 13. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Analysis of 1,2-Diamino-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,2-Diamino-2-methylpropane (CAS No. 811-93-8). This document is intended to serve as a core reference for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction

This compound is a diamine of interest in various chemical syntheses, including the preparation of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in complex reaction mixtures. This guide presents key ¹H NMR, ¹³C NMR, and IR spectroscopic data to facilitate these processes.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for this compound. This data has been compiled from the Spectral Database for Organic Compounds (SDBS), a reliable source for spectroscopic information.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 2.53 | Singlet | 2H | Methylene protons (-CH₂) |

| 1.25 | Singlet | 4H | Amine protons (-NH₂) x 2 |

| 1.05 | Singlet | 6H | Methyl protons (-CH₃) x 2 |

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 55.6 | Methylene carbon (-CH₂) |

| 51.1 | Quaternary carbon (-C(CH₃)₂) |

| 26.1 | Methyl carbons (-CH₃) x 2 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong | N-H stretch (asymmetric) |

| 3290 | Strong | N-H stretch (symmetric) |

| 2960 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1470 | Medium | C-H bend (asymmetric) |

| 1370 | Medium | C-H bend (symmetric, gem-dimethyl) |

| 870 | Medium | N-H wag |

Sample Preparation: Liquid Film

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity analysis.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm diameter)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

¹H NMR Acquisition: a. Acquire the ¹H NMR spectrum using a standard pulse sequence. b. Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. b. Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. d. Integrate the peaks in the ¹H NMR spectrum. e. Identify and label the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound sample (liquid)

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure (using ATR-FTIR):

-

Background Spectrum: a. Ensure the ATR crystal is clean and dry. b. Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: a. Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. b. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-

Data Processing and Cleaning: a. The spectrometer software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the major absorption bands. c. Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides essential spectroscopic data and standardized protocols for the analysis of this compound. The tabulated NMR and IR data serve as a reliable reference for compound identification and quality control. The outlined experimental procedures offer a clear guide for reproducing these results, and the logical workflow diagram provides a conceptual framework for the overall process of spectroscopic characterization. This information is critical for professionals in the pharmaceutical and chemical industries to ensure the identity and purity of this important chemical intermediate.

Crystal Structure Analysis of 1,2-Diamino-2-methylpropane: A Technical Guide for Researchers

An In-depth Examination of the Stereochemical and Supramolecular Features of 1,2-Diamino-2-methylpropane in the Crystalline State Through its Metal Complexes.

This technical guide offers a comprehensive overview of the crystal structure of this compound (also known as 2-methyl-1,2-propanediamine), a sterically hindered vicinal diamine. While a crystal structure for the free diamine is not publicly available, this document provides a detailed analysis of its coordination complexes, offering valuable insights into its conformational preferences, intermolecular interactions, and behavior within a crystalline lattice. The information presented is curated for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a versatile organic building block utilized in the synthesis of various chemical entities, including pharmaceuticals and coordination compounds.[1] Its structural features, particularly the presence of a gem-dimethyl group on the carbon atom adjacent to one of the amino groups, impart significant steric hindrance that influences the stereochemistry and stability of its derivatives and metal complexes.[1] Understanding its three-dimensional structure is crucial for predicting its reactivity, designing novel molecules with desired properties, and controlling the architecture of supramolecular assemblies.

This guide focuses on the crystallographic analysis of this compound as a ligand in nickel(II) complexes. The data presented is derived from single-crystal X-ray diffraction studies of these complexes, which provide precise information on bond lengths, bond angles, and torsion angles of the diamine ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol |

| CAS Number | 811-93-8 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 120-121 °C |

| Density | 0.85 g/cm³ |

| Refractive Index | 1.441 |

Crystallographic Analysis of Coordinated this compound

In the absence of a crystal structure for the free diamine, this section details the structural parameters of this compound when coordinated to a nickel(II) center. The data is extracted from the crystal structures of bis(2-methyl-1,2-propanediamine)nickel(II) dibromide and bis(2-methyl-1,2-propanediamine-N,N')bis(trichloroacetato-O)nickel(II).

Molecular Conformation

Within the crystal structures of its nickel(II) complexes, the this compound ligand adopts a gauche conformation. The torsion angle between the two amino groups (N-C-C-N) is a critical parameter defining the chelate ring conformation. In the dibromide complex, this angle has an average value of 47.0(6)°.[2] This is consistent with the values of 48.7(6)° and 46.0(1)° found in other similar complexes, indicating a puckered five-membered chelate ring.[2]

Bond Lengths and Angles

The intramolecular bond lengths and angles of the coordinated diamine ligand are consistent with standard values for sp³ hybridized carbon and nitrogen atoms. The coordination of the nitrogen atoms to the nickel center results in a slight elongation of the C-N bonds compared to what might be expected in the free ligand.

Table 1: Selected Bond Lengths and Angles for Coordinated this compound

| Bond/Angle | bis(2-methyl-1,2-propanediamine)nickel(II) dibromide | bis(2-methyl-1,2-propanediamine-N,N')bis(trichloroacetato-O)nickel(II) |

| Ni-N(1) (Å) | 1.907(5) (avg) | 2.080(4) |

| Ni-N(2) (Å) | 1.919(5) (avg) | 2.063(5) |

| N(1)-Ni-N(2) (°) | 86.2(2) (avg) | 82.5(2) |

Data extracted from published crystallographic information files.[2][3]

Experimental Protocols

The following sections provide a generalized methodology for the synthesis and crystal structure determination of metal complexes of this compound, based on the procedures reported in the literature for the nickel(II) complexes.

Synthesis and Crystallization

The synthesis of nickel(II) complexes of this compound typically involves the reaction of a nickel(II) salt (e.g., nickel(II) bromide or nickel(II) trichloroacetate) with the diamine ligand in a suitable solvent, such as ethanol (B145695) or water. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the nickel(II) complexes were collected on a diffractometer using Mo Kα radiation (λ = 0.71073 Å).[2][3] The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Table 2: Crystal Data and Structure Refinement Parameters

| Parameter | bis(2-methyl-1,2-propanediamine)nickel(II) dibromide | bis(2-methyl-1,2-propanediamine-N,N')bis(trichloroacetato-O)nickel(II) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 13.4387(1) | 7.3163(8) |

| b (Å) | 9.6298(1) | 16.198(1) |

| c (Å) | 5.9928(1) | 9.943(4) |

| α (°) | 85.391(1) | 90 |

| β (°) | 84.714(1) | 95.44(1) |

| γ (°) | 72.558(1) | 90 |

| Volume (ų) | 735.60(2) | 1173(1) |

| Z | 2 | 2 |

| Final R indices [I>2σ(I)] | R1 = 0.034 | R1 = 0.060 |

Data extracted from published crystallographic information files.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystal structure analysis of a metal complex of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,2-Diamino-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,2-Diamino-2-methylpropane (also known as 2-methyl-1,2-propanediamine). The information presented herein is crucial for understanding the energetic properties of this compound, which is a valuable building block in various chemical syntheses, including the preparation of pharmaceutical agents.

Thermochemical Data

The following table summarizes the key thermochemical properties for this compound in the liquid phase at standard conditions (298.15 K and 0.1 MPa).

| Thermochemical Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (Liquid), ΔfH°liquid | -134. ± 0.67 | kJ/mol | [1] |

| -32.00 ± 0.16 | kcal/mol | [2] | |

| Standard Molar Entropy (Liquid), S°liquid | 259.53 | J/mol·K | [1] |

| Constant Pressure Heat Capacity (Liquid), Cp,liquid | 234.56 | J/mol·K | [1] |

| Standard Molar Enthalpy of Combustion (Liquid), ΔcH°liquid | -3155.1 ± 0.59 | kJ/mol | [1] |

Note: 1 kcal = 4.184 kJ. The values for the standard molar enthalpy of formation from the two sources are consistent within experimental uncertainty.

The enthalpy of formation in the gaseous state can be derived from the enthalpy of formation in the liquid state and the enthalpy of vaporization. The enthalpy of vaporization is determined from vapor pressure measurements.[2]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and physical property measurements. The general methodologies for the key experiments are outlined below.

1. Oxygen-Bomb Combustion Calorimetry

This technique is employed to determine the enthalpy of combustion of a substance. From this value, the standard enthalpy of formation can be calculated.

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured to calculate the heat of combustion.

-

Apparatus: The primary components are a high-strength metal bomb, a calorimeter bucket containing a precise amount of water, a stirrer, a thermometer with high resolution, and an ignition system.

-

Procedure:

-

A pellet of the sample (this compound) of known mass is placed in a sample holder within the bomb.

-

A fuse wire is attached to the ignition circuit and positioned to ignite the sample.

-

A small amount of water is added to the bomb to ensure that the final products are in a well-defined state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

The bomb is submerged in the calorimeter's water bath.

-

After reaching thermal equilibrium, the initial temperature is recorded.

-

The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and it begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Corrections are applied for the heat of ignition and any side reactions to determine the standard enthalpy of combustion of the sample.

-

2. Low-Temperature Adiabatic Heat-Capacity Calorimetry

This method is used to measure the heat capacity of a substance as a function of temperature. The standard molar entropy is then calculated from this data.

-

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

-

Apparatus: The calorimeter consists of a sample container, a heater, a temperature sensor, and adiabatic shields to minimize heat loss.

-

Procedure:

-

A known mass of the sample is sealed in the sample container.

-

The calorimeter is cooled to a very low temperature (near absolute zero).

-

Small, precisely measured amounts of electrical energy are supplied to the heater, and the corresponding increase in the sample's temperature is recorded.

-

This process is repeated in increments up to and beyond the standard temperature (298.15 K).

-

The heat capacity at each temperature is calculated from the energy input and the temperature change.

-

The standard molar entropy is then determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K, accounting for the entropies of any phase transitions.

-

3. Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization is determined by measuring the vapor pressure of the liquid as a function of temperature.

-

Principle: The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

-

Methods:

-

Static Method: The pressure of the vapor in equilibrium with the liquid is measured directly at a constant temperature.

-

Transpiration Method: A known volume of an inert gas is passed through or over the liquid at a constant temperature and pressure. The amount of substance that vaporizes is determined by trapping and weighing the vapor or by measuring the weight loss of the sample. The vapor pressure is then calculated.

-

Correlation Gas Chromatography: The retention time of the compound on a gas chromatography column is correlated with the retention times of standard compounds with known vapor pressures and vaporization enthalpies.

-

Illustrative Reaction Pathway

This compound, as a vicinal diamine, can undergo cyclocondensation reactions with 1,2-dicarbonyl compounds to form heterocyclic structures. A common example is the reaction with a 1,2-diketone to yield a substituted pyrazine. This type of reaction is fundamental in the synthesis of various organic molecules.

Caption: Cyclocondensation of this compound.

References

An In-depth Technical Guide on the Solubility of 1,2-Diamino-2-methylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Diamino-2-methylpropane, a vicinal diamine with applications in chemical synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing known qualitative data, relevant physicochemical properties, and a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this compound in various organic solvents, a critical parameter for its application in synthesis, formulation, and process development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.

| Property | Value | Reference |

| CAS Number | 811-93-8 | [1][2] |

| Molecular Formula | C₄H₁₂N₂ | [1][2] |

| Molecular Weight | 88.15 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 52 °C at 16 mmHg | [2][3] |

| Melting Point | 120-121 °C | [2][3] |

| Density | 0.85 g/cm³ | [2][3] |

| Flash Point | 23 °C | [2][3] |

| pKa | pK₁: 6.178 (±0.2), pK₂: 9.420 (±0.1) at 25°C | [3] |

| Water Solubility | Soluble | [1] |

Solubility in Organic Solvents

Qualitative Solubility Data:

Based on its chemical structure—a small, polar molecule with two primary amine groups capable of hydrogen bonding—this compound is expected to be soluble in polar organic solvents. Its solubility is likely to decrease in non-polar solvents. Generally, amines are soluble in a variety of organic solvents.[4]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid amine like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (compatible with the solvent)

-

Pre-weighed, dry volumetric flasks

-

Analytical balance

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to settle, letting any undissolved amine separate.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets or solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the solution using an analytical balance.

-

Carefully evaporate the solvent from the flask under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).

-

Once the solvent is removed, dry the flask containing the non-volatile this compound residue in a drying oven at a temperature below its boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved amine.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units:

-

g/100 mL: (mass of dissolved amine / volume of solvent) * 100

-

Molarity (mol/L): (moles of dissolved amine / volume of solution in L)

-

Mole fraction: (moles of dissolved amine / (moles of dissolved amine + moles of solvent))

-

-

Visualizations

Experimental Workflow for Solubility Determination

A generalized experimental workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

Key molecular properties influencing the solubility of this compound in organic solvents.

References